(2,4-Dichloro-5-methoxyphenyl)methanol is an organic compound with the molecular formula . It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis.
(2,4-Dichloro-5-methoxyphenyl)methanol falls under the category of chlorinated phenolic compounds. It is synthesized primarily from 5-methoxyphenol through chlorination processes. The compound is classified as a derivative of phenol, which is widely used in various chemical applications.
The synthesis of (2,4-Dichloro-5-methoxyphenyl)methanol typically involves two main steps:
In industrial settings, these reactions may be scaled up using continuous flow reactors to enhance efficiency and minimize by-products.
The molecular structure of (2,4-Dichloro-5-methoxyphenyl)methanol can be represented as follows:
COC1=C(C=C(C(=C1)CO)Cl)ClThis structure features a benzene ring substituted with two chlorine atoms, a methoxy group (-OCH₃), and a hydroxymethyl group (-CH₂OH), which contributes to its chemical reactivity and potential applications .
(2,4-Dichloro-5-methoxyphenyl)methanol can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (2,4-Dichloro-5-methoxyphenyl)methanol largely depends on its interactions at the molecular level with biological targets. While specific mechanisms are not extensively documented for this compound alone, similar chlorinated phenolic compounds have been shown to exhibit anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation.
The presence of chlorine atoms enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. This property is critical in drug design and development .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.05 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
The physical properties such as boiling point and melting point are not well-documented in available literature but are crucial for understanding handling and storage conditions .
(2,4-Dichloro-5-methoxyphenyl)methanol has several potential applications in scientific research:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8